molecular formula C13H9FN2O3 B11692856 N-(2-fluorophenyl)-3-nitrobenzamide CAS No. 198879-93-5

N-(2-fluorophenyl)-3-nitrobenzamide

Cat. No.: B11692856
CAS No.: 198879-93-5
M. Wt: 260.22 g/mol
InChI Key: KJFRIWBTPVXYPY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzene ring and a 2-fluorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₉FN₂O₃ (molecular weight: 260.22 g/mol), with the fluorine atom at the ortho position of the phenyl ring influencing electronic and steric properties .

Properties

CAS No.

198879-93-5

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H9FN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

KJFRIWBTPVXYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophilic reagents.

Major Products Formed

    Reduction: The major product is N-(2-fluorophenyl)-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(2-fluorophenyl)-3-nitrobenzamide exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound’s mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These findings suggest that the compound may induce apoptosis through the generation of reactive nitrogen species.

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Its derivatives are being explored for potential therapeutic applications, including:

  • Anti-inflammatory Agents : The presence of the nitro group may confer anti-inflammatory properties, warranting further investigation.
  • Antitubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis, suggesting that this compound could be optimized for this purpose.

Biochemical Probes

Due to its ability to interact with biological systems, this compound is being evaluated as a biochemical probe to study specific cellular pathways and mechanisms.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of derivatives, revealing enhanced biological activity compared to the parent compound .
  • Research conducted on its antitumor effects demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential for further development in oncology .
  • Investigations into its antimicrobial properties showed promising results against resistant bacterial strains, highlighting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution

Variations in the fluorine atom’s position on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Fluorine Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
N-(2-fluorophenyl)-3-nitrobenzamide Ortho (2-F) C₁₃H₉FN₂O₃ 260.22 Not reported Base structure for drug design
N-(3-fluorophenyl)-3-nitrobenzamide Meta (3-F) C₁₃H₉FN₂O₃ 260.22 Not reported Lab use (discontinued commercial)
N-(4-fluorophenyl)-3-nitrobenzamide Para (4-F) C₁₃H₉FN₂O₃ 260.22 Not reported Studied for crystallographic data

Key Observations :

  • Para-substituted derivatives (e.g., 4-F) may exhibit enhanced solubility due to symmetrical charge distribution .

Substituted Phenyl Groups: Beyond Fluorine

Replacing fluorine with other substituents modifies bioactivity and stability:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications References
N-(3-methylphenyl)-3-nitrobenzamide 3-methylphenyl C₁₄H₁₂N₂O₃ 256.26 Not reported Intermediate in organic synthesis
N-(3-chlorophenyl)-3-nitrobenzamide 3-chlorophenyl C₁₃H₉ClN₂O₃ 276.68 Not reported Pesticide research (e.g., lufenuron analogs)

Key Observations :

  • Chlorine substitution (e.g., 3-Cl) improves pesticidal activity, as seen in analogs like lufenuron .

Complex Derivatives: Extended Functional Groups

Compound Name (Simplified) Additional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Activity References
N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide Butanoyloxyethyl, chloromethyl C₁₅H₁₇ClN₂O₅ 340.76 Not reported Antitumor activity in lipid carriers
N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide Trifluoromethyl, pyridyl C₂₆H₂₂F₃N₂O 444.46 Not reported Structural studies for drug design
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-nitrobenzamide Chloro, pyrazole C₁₇H₁₃ClN₄O₃ 364.77 Not reported Antibacterial candidate

Key Observations :

  • Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
  • Pyrazole or piperazine rings improve antibacterial efficacy, as seen in derivatives with MIC values <1 µg/mL .

Biological Activity

N-(2-fluorophenyl)-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a nitro group attached to a benzamide structure, which contributes to its unique biological properties. The presence of these functional groups enhances its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound is believed to bind to specific enzymes or receptors within cells, modulating their activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.
  • Cellular Signaling : Preliminary studies suggest that it may interfere with cellular signaling pathways, impacting metabolic processes and potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4 to 64 µg/mL against M. tuberculosis, indicating its potential as an antitubercular agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays have shown that this compound can induce cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis through the activation of caspases has been documented .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of this compound against M. tuberculosis.
    • Methodology : A microdilution method was employed to determine MIC values.
    • Results : The compound exhibited potent activity with an MIC as low as 4 µg/mL against resistant strains .
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assays were conducted to evaluate cell viability.
    • Results : Significant reductions in cell viability were observed, indicating strong anticancer properties .

Research Findings Summary Table

Study FocusMethodologyKey Findings
AntimicrobialMicrodilutionMIC values between 4-64 µg/mL against M. tuberculosis
AnticancerMTT AssayInduced apoptosis in breast and lung cancer cell lines
Mechanism ExplorationEnzyme Binding StudiesInteraction with specific enzymes modulating cellular activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling 3-nitrobenzoic acid derivatives with 2-fluoroaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and controlling reaction temperature (60–80°C) to minimize side reactions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 acid/amine) are critical for yields >75% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range, with distinct splitting patterns due to fluorine’s deshielding effect. The amide proton (NH) appears as a singlet at ~10 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165 ppm, while nitro group carbons appear at ~148 ppm .
  • IR : Strong stretches at ~1680 cm⁻¹ (amide C=O) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂) confirm functional groups .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Solubility tests at varying temperatures (25–60°C) and solvent mixtures (e.g., DMSO:H₂O) are recommended for biological assays. Precipitation protocols (e.g., antisolvent addition) can enhance crystallinity for X-ray studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or Mercury software enables precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide groups). Key parameters:

  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters and Hirshfeld surface analysis validate packing efficiency and steric effects .

Q. What computational strategies predict the bioactivity of this compound against therapeutic targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on nitro and fluorophenyl groups as hydrogen-bond acceptors .
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from cytotoxicity assays .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify key binding residues .

Q. How can researchers reconcile contradictory data in biological activity studies of this compound?

  • Methodological Answer :

  • Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293, HeLa) to rule out cell-type specificity .
  • Metabolic stability : Test compound stability in liver microsomes to assess if inactive metabolites explain discrepancies .
  • Control experiments : Include positive controls (e.g., cisplatin for apoptosis) and validate purity via HPLC (>95%) to exclude batch variability .

Q. What strategies optimize the crystallization of this compound for structural studies?

  • Methodological Answer :

  • Solvent screening : Use microbatch or vapor diffusion with PEG-based precipitants. Polar solvents (ethanol/water) often yield needle-like crystals .
  • Additives : Introduce small molecules (e.g., diethyl ether) to disrupt aggregation.
  • Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-freezing to prevent ice formation during SCXRD .

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